molecular formula C15H14O2 B1270690 2-(2-Phenylethoxy)benzaldehyde CAS No. 93898-91-0

2-(2-Phenylethoxy)benzaldehyde

Cat. No.: B1270690
CAS No.: 93898-91-0
M. Wt: 226.27 g/mol
InChI Key: BOZPKSQHOCUCFO-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It belongs to the class of benzaldehydes and is characterized by the presence of a phenylethoxy group attached to the benzaldehyde core. This compound is known for its versatile applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethoxy)benzaldehyde typically involves the reaction of 2-phenylethanol with benzaldehyde under acidic or basic conditions. One common method is the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Phenylethoxy)benzaldehyde finds applications in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a phenylethoxy group and an aldehyde group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

2-(2-phenylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPKSQHOCUCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361368
Record name 2-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93898-91-0
Record name 2-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzaldehyde (0.20 mL, 1.9 mmol) in DMF (2.0 mL) was added with (2-bromoethyl)benzene (0.39 mL, 2.8 mmol) and potassium carbonate (0.78 g, 5.6 mmol), stirred at room temperature for 3.0 hours and at 80° C. for 7.5 hours. The reaction mixture was added with water and ethyl acetate to separate the mixture into organic layer and aqueous layer and the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 80/20) to obtain 2-(2-phenylethyloxy)benzaldehyde (0.15 g, 36%).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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